KLH45

Descripción

Structure

3D Structure

Propiedades

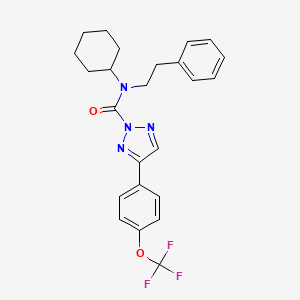

IUPAC Name |

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYNRLSBYWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KLH45: A Potent and Selective Inhibitor of the Brain Triglyceride Lipase DDHD2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of KLH45, a potent and selective small-molecule inhibitor of DDHD Domain Containing 2 (DDHD2). DDHD2 has been identified as a principal triacylglycerol (TAG) lipase in the mammalian brain, and its dysfunction is linked to a complex form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder.[1] this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of DDHD2-mediated lipid metabolism in the central nervous system.

Introduction to DDHD2 and the Rationale for its Inhibition

DDHD2 is a serine hydrolase that plays a crucial role in lipid homeostasis within the brain.[1] Unlike peripheral tissues that utilize other lipases, the brain appears to rely significantly on DDHD2 for the hydrolysis of TAGs stored in neuronal lipid droplets (LDs).[1] This process releases diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs), which are vital for cellular energy and signaling.[2][3] Genetic mutations that lead to the loss of DDHD2 function cause the accumulation of TAGs and LDs in neurons, which is associated with the motor and cognitive impairments seen in a specific type of complex HSP.[1] The development of selective inhibitors like this compound is therefore essential for studying the enzymatic function of DDHD2 in vivo and for exploring potential therapeutic strategies.[1]

Mechanism of Action of this compound

This compound is a potent, selective, and in vivo-active inhibitor of the serine hydrolase DDHD2.[4] It belongs to a class of phenethyl-1,2,3-triazole urea compounds that react covalently and irreversibly with the active site serine of DDHD2.[1] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its TAG substrate. The high potency and selectivity of this compound make it a superior tool for studying DDHD2 function compared to broader-spectrum lipase inhibitors.[1]

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against DDHD2

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (in vitro) | 1.3 nM | [1][4][5][6] |

| In situ Potency (Neuro2A cells) | <10 nM |[1][4] |

Table 2: Selectivity Profile of this compound

| Target | Activity/Observation | Source |

|---|---|---|

| Primary Target | ||

| DDHD2 | Potent inhibition (IC₅₀ = 1.3 nM) | [1][4][5][6] |

| Off-Target Activity | ||

| ABHD6 | Cross-reactivity observed | [1][4][5][6] |

| Selectivity | ||

| Other Serine Hydrolases | No cross-reactivity with >40 other detected serine hydrolases | [1][4][5] |

| DDHD1 & Sec23ip | Selective over these related hydrolases |[6] |

Table 3: In Vitro Efficacy of this compound in Cellular Models

| Cell Line | Concentration | Incubation Time | Key Result | Source |

|---|---|---|---|---|

| Neuro2A | 25 nM | 4 h | >95% inhibition of DDHD2 | [4][5][6] |

| COS-7 | 2 µM | 16 h | Selectively blocked DDHD2 activity and reversed DDHD2-induced lipid droplet reduction | [5][6][7] |

| HEK293T (lysates) | 2 µM | 30 min (pretreatment) | Prevented increased TAG hydrolase activity from recombinant DDHD2 | [1][6] |

| Primary Rat Cortical Neurons | 2.5 µM | 24 h | Induced significant lipid droplet accumulation |[8] |

Table 4: In Vivo Efficacy of this compound in Mice

| Dosage | Administration | Duration | Key Result | Source |

|---|---|---|---|---|

| 5-40 mg/kg | Single IP injection | 4 h | Dose-dependent blockade of brain DDHD2 activity | [5][9] |

| 20 mg/kg | IP, every 12 h | 4 days | Significant elevation of brain triacylglycerols (TAGs) |[5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

4.1. In Vitro DDHD2 Inhibition Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of DDHD2's enzymatic activity.

-

Materials: Recombinant DDHD2 enzyme, ¹⁴C-labeled triolein (a TAG substrate), HEK293T cell lysates, this compound, and inactive control compound (KLH40).[1]

-

Procedure:

-

Prepare lysates from HEK293T cells transfected with a plasmid expressing wild-type DDHD2.

-

Pre-incubate the cell lysates with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes.[1]

-

Initiate the enzymatic reaction by adding the ¹⁴C-labeled TAG substrate (e.g., 22 µM).

-

Incubate the reaction for 90 minutes.[1]

-

Stop the reaction and extract the lipids.

-

Separate the lipid products (DAG, MAG, FFA) from the TAG substrate using thin-layer chromatography (TLC).

-

Quantify the radiolabeled products to determine the rate of TAG hydrolysis.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

4.2. Competitive Activity-Based Protein Profiling (ABPP)

-

Objective: To assess the selectivity of this compound against the broader family of serine hydrolases in a complex proteome.

-

Materials: Mouse neuroblastoma (Neuro2A) cell proteome, this compound, broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine).[1][7]

-

Procedure:

-

Harvest proteomes from Neuro2A cells.

-

Pre-incubate the proteomes with varying concentrations of this compound for a specified time (e.g., 4 hours).[1][5]

-

Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rhodamine) that covalently labels the active site of all accessible serine hydrolases.

-

Allow the probe to react with the proteome.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using an in-gel fluorescence scanner.

-

Enzymes that are inhibited by this compound will show a decrease in fluorescence intensity compared to the vehicle-treated control. The disappearance of the band corresponding to DDHD2's molecular weight (~75 kDa) confirms target engagement, while the persistence of other bands indicates selectivity.[1]

-

4.3. Cellular Lipid Droplet (LD) Formation Assay

-

Objective: To visually and quantitatively assess the effect of this compound on DDHD2-mediated LD metabolism in cells.[7]

-

Materials: COS-7 cells, plasmid expressing mCherry-tagged DDHD2, this compound, oleic acid, BODIPY 493/503 (neutral lipid stain), Hoechst (nuclear stain).[7]

-

Procedure:

-

Transfect COS-7 cells with the mCherry-DDHD2 construct and incubate for 24 hours.

-

Pre-treat the transfected cells with this compound (e.g., 2 µM) or DMSO vehicle for 1 hour.[7]

-

Supplement the cell culture medium with oleic acid (e.g., 200 µM) complexed to fatty-acid-free BSA.

-

Incubate overnight (16 hours) to induce LD formation.[7]

-

Wash the cells with PBS and fix them.

-

Stain the cells with BODIPY 493/503 to visualize LDs and Hoechst to label nuclei.

-

Acquire images using fluorescence microscopy. Transfected cells are identified by the mCherry signal.

-

Quantify LD content by measuring the total LD surface area or the integrated BODIPY signal intensity per cell.[7] Inhibition of DDHD2 by this compound is expected to reverse the LD reduction typically caused by DDHD2 overexpression.[7]

-

4.4. Lipidomics Analysis of Cellular Lipids

-

Objective: To quantify the changes in specific lipid species (TAGs, DAGs, etc.) following DDHD2 inhibition by this compound.

-

Materials: Cells treated with this compound as in the LD formation assay, lipid extraction solvents, liquid chromatography-mass spectrometry (LC-MS) system.

-

Procedure:

-

Culture and treat cells (e.g., DDHD2-transfected COS-7 cells) with oleic acid and either this compound or vehicle control as described above.[7]

-

Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).

-

Analyze the lipid extracts using an LC-MS platform to separate and identify different lipid species.

-

Quantify the relative abundance of key lipids, such as the most abundant TAG species (e.g., 18:1/36:2 TAG), DAGs (e.g., 18:1/18:1 DAG), MAGs, and FFAs.[7]

-

Compare the lipid profiles between this compound-treated and control cells to determine the specific metabolic consequences of DDHD2 inhibition.[7]

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound, its selectivity, and a typical experimental workflow.

Caption: DDHD2-mediated TAG hydrolysis and its inhibition by this compound.

Caption: Selectivity profile of the inhibitor this compound.

Caption: Workflow for the cellular lipid droplet formation assay.

References

- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. genecards.org [genecards.org]

- 4. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of KLH45 in Triglyceride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KLH45 is a potent and selective small-molecule inhibitor of DDHD domain-containing 2 (DDHD2), a serine hydrolase identified as a principal triglyceride lipase in the central nervous system. This technical guide provides an in-depth overview of the function of this compound as a chemical probe to investigate the role of DDHD2 in triglyceride metabolism. Inhibition of DDHD2 by this compound leads to the accumulation of triglycerides and lipid droplets in neuronal and non-neuronal cells, as well as in the central nervous system of animal models. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction to this compound and DDHD2

This compound is a crucial tool for studying the enzymatic function of DDHD2, a lipase implicated in the rare neurodegenerative disorder, hereditary spastic paraplegia. DDHD2 is responsible for the hydrolysis of triglycerides (TGs), breaking them down into diacylglycerols (DAGs) and free fatty acids. By selectively inhibiting DDHD2, this compound allows for the elucidation of this enzyme's role in cellular lipid homeostasis and its contribution to pathological states.

Quantitative Data on this compound Activity and Effects

The following tables summarize the key quantitative findings from studies utilizing this compound to probe DDHD2 function.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for DDHD2 | 1.3 nM | Recombinant enzyme | [1] |

| Inhibition of DDHD2 in Neuro2A cells | >95% | Neuro2A cells | [1] |

| Concentration for complete DDHD2 inactivation | 25 nM (4h) | Neuro2A cells | [1] |

| Concentration for significant lipid droplet accumulation | 2 µM (16h) | COS-7 cells | [1] |

| Concentration for lipid droplet accumulation | 2.5 µM and 5 µM (8-24h) | Primary rat cortical neurons | [2] |

Table 2: Effects of this compound on Cellular Lipid Composition

| Lipid Species | Fold Change | Cell Type | This compound Concentration & Duration | Reference |

| Triglycerides (TGs) | ~3-fold increase | Primary cortical neurons | Not specified | [3] |

| sn-1,3-Diacylglycerol (DAG) | ~1.7-fold increase | Primary cortical neurons | Not specified | [3] |

| Lipid Droplet (LD) Number | Dose-dependent increase | Primary rat cortical neurons | 2.5 µM and 5 µM (8h) | [2][4] |

Table 3: In Vivo Effects of this compound in Mice

| Treatment Regimen | Effect | Tissue | Reference |

| 20 mg/kg, i.p., every 12h for 4 days | Significant elevation of multiple TG species | Brain and Spinal Cord | [5] |

| 40 mg/kg, i.p., single dose | No significant alteration in brain TGs | Brain | [6] |

Table 4: Composition of Neuronal Lipid Droplets Induced by this compound

| Lipid Class | Molar Percentage | Method | Reference |

| Triglycerides (TGs) | 73.35 ± 4.12 % | LC-MS | [7] |

| Cholesteryl Esters (CE) | 1.01 ± 0.39 % | LC-MS | [7] |

| Phosphatidylcholine (PC) | 12.09 ± 0.5 % | LC-MS | [7] |

Signaling and Metabolic Pathways Involving DDHD2

DDHD2 plays a significant role in the canonical lipolytic pathway, contributing to the stepwise breakdown of triglycerides. Recent evidence also suggests a novel transacylase function for DDHD2, allowing for the remodeling of triglyceride acyl chains.

Caption: DDHD2's dual roles in triglyceride metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for in vitro and in vivo studies using this compound.

In Vitro Inhibition of DDHD2 in Cell Culture

This protocol describes the induction of lipid droplet formation in cultured cells through the inhibition of DDHD2 by this compound.

Caption: Workflow for in vitro this compound treatment and analysis.

Materials:

-

Cell line of interest (e.g., COS-7, primary neurons)

-

Complete culture medium

-

This compound (MedChemExpress or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid droplet stain (e.g., LipidSpot™ 488, BODIPY 493/503)

-

Reagents for downstream analysis (e.g., lysis buffers, antibodies, lipid extraction solvents)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates or on coverslips suitable for microscopy.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours or until they reach the desired confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 2.5 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Treatment: Remove the existing culture medium and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired period (e.g., 8 to 24 hours).

-

Washing: Gently wash the cells three times with PBS.

-

Downstream Analysis:

-

For Lipid Droplet Visualization: Fix the cells, stain with a fluorescent lipid droplet dye according to the manufacturer's protocol, and visualize using fluorescence microscopy. The number and size of lipid droplets can be quantified using image analysis software.

-

For Lipidomics: Scrape and collect the cells, followed by lipid extraction using a suitable method (e.g., Bligh-Dyer). Analyze the lipid composition by liquid chromatography-mass spectrometry (LC-MS).

-

For Protein Analysis: Lyse the cells in an appropriate buffer for subsequent Western blot analysis to assess levels of relevant proteins.

-

In Vivo Inhibition of DDHD2 in Mice

This protocol outlines the subchronic administration of this compound to mice to study its effects on central nervous system triglyceride levels.

Materials:

-

Wild-type mice

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Tissue homogenization equipment

-

Reagents for lipid extraction and analysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

This compound Formulation: Prepare the this compound solution in the vehicle at the desired concentration for injection. A typical dosage is 20 mg/kg.

-

Administration: Administer this compound or the vehicle control to the mice via intraperitoneal injection every 12 hours for a total of 4 days.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the brain and spinal cord.

-

Tissue Processing: Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Lipid Analysis: Homogenize the tissues and perform lipid extraction. Analyze the triglyceride content using LC-MS.

Conclusion

This compound serves as an indispensable pharmacological tool for investigating the role of DDHD2 in triglyceride metabolism. Its high potency and selectivity allow for precise interrogation of DDHD2's function in both physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the intricacies of neuronal lipid metabolism and related neurological disorders. The continued use of this compound in diverse experimental models will undoubtedly further our understanding of the critical role of triglyceride hydrolysis in cellular and organismal homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

The Potent and Selective Inhibition of Brain Triglyceride Lipase DDHD2 by KLH45: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound KLH45 and its significant inhibitory effects on the brain's primary triglyceride lipase, DDHD domain-containing 2 (DDHD2). The accumulation of triglycerides in the brain is linked to a form of hereditary spastic paraplegia, making the modulation of DDHD2 activity a critical area of investigation for potential therapeutic interventions. This compound has emerged as a key research tool in understanding the physiological role of DDHD2 in neuronal lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with and effect on DDHD2, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against DDHD2

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.3 nM | Recombinant DDHD2 | [1][2][3] |

| In Situ Potency | <10 nM | Neuro2A cells | [2][3] |

| Concentration for >95% Inhibition | 25 nM (4 h) | Neuro2A cells | [1][2][3] |

| Concentration to Block TAG Hydrolase Activity | 2 µM | HEK293T cell lysates with recombinant DDHD2 | [2] |

| Concentration to Reverse Lipid Droplet Reduction | 2 µM (16 h) | COS-7 cells expressing recombinant DDHD2 | [1][2][4] |

Table 2: In Vivo Effects of this compound on Brain Triglycerides

| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |

| Mice | 5-40 mg/kg | Intraperitoneal (IP), once | 4 hours | Dose-dependent blockade of brain DDHD2 activity. Near-complete loss at 40 mg/kg.[5] | [5] |

| Mice | 20 mg/kg | Intraperitoneal (IP), every 12 h | 4 days | Significant elevation in several brain and spinal cord triacylglycerols (TAGs).[1][2][5] | [1][2][5] |

Core Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the effects of this compound on DDHD2.

In Vitro DDHD2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DDHD2.

Methodology:

-

Recombinant DDHD2 enzyme is incubated with varying concentrations of this compound.

-

A radiolabeled triacylglycerol (TAG) substrate is introduced to the enzyme-inhibitor mixture.[2]

-

The reaction is allowed to proceed for a specified time.

-

The reaction is then quenched, and the products (radiolabeled fatty acids) are extracted and quantified using liquid scintillation counting.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Target Engagement and Selectivity Profiling

Objective: To confirm the inhibition of DDHD2 by this compound in a cellular context and assess its selectivity against other serine hydrolases.

Methodology (Activity-Based Protein Profiling - ABPP):

-

Neuro2A cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[1][5]

-

Cells are lysed, and the proteome is harvested.

-

The lysates are then treated with a broad-spectrum serine hydrolase activity-based probe (e.g., HT-01 or FP-Rh).[4][5][6] This probe covalently binds to the active site of serine hydrolases.

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize active serine hydrolases. A reduction in fluorescence for a specific band in the this compound-treated samples compared to the control indicates inhibition of that enzyme.

-

For quantitative analysis, mass spectrometry-based ABPP (ABPP-SILAC) can be employed to determine the inhibition profile across a wide range of serine hydrolases.[5]

In Vivo Brain Triglyceride Analysis

Objective: To measure the effect of this compound administration on triacylglycerol (TAG) levels in the mouse brain.

Methodology:

-

Mice are administered this compound or a vehicle control via intraperitoneal injection at a specified dose and frequency (e.g., 20 mg/kg every 12 hours for 4 days).[1][2][5]

-

Following the treatment period, the animals are euthanized, and brain tissue is rapidly collected and frozen.

-

Lipids are extracted from the brain tissue using a suitable solvent system (e.g., Folch method).

-

The extracted lipids are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different TAG species.[5]

-

The levels of various TAGs in the this compound-treated group are compared to the vehicle-treated control group to determine the effect of DDHD2 inhibition.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its effects.

Caption: Mechanism of this compound-induced triglyceride accumulation in neurons.

Caption: Experimental workflow for in vivo analysis of this compound effects.

Caption: Logical flow of this compound's effect on brain lipid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic and Nonenzymatic Functions of DDHD2 and Its Interaction with KLH45

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DDHD Domain Containing 2 (DDHD2) is a serine hydrolase with increasingly recognized roles in neuronal lipid metabolism. Mutations in the DDHD2 gene are the causative basis for Autosomal Recessive Hereditary Spastic Paraplegia Type 54 (SPG54), a complex neurodegenerative disorder characterized by motor neuron dysfunction, intellectual disability, and significant lipid accumulation in the brain.[1][2][3] Initially annotated as a phospholipase, recent evidence has redefined DDHD2 as the principal triacylglycerol (TAG) lipase in the mammalian brain.[4][5] Its dysfunction leads to the massive accumulation of lipid droplets (LDs) in neurons, highlighting its critical role in central nervous system (CNS) lipid homeostasis.[1][4][6] Beyond its enzymatic function, DDHD2 engages in crucial protein-protein interactions and participates in signaling pathways such as lipophagy. This guide provides a comprehensive overview of the dual functions of DDHD2, presenting its enzymatic characteristics, nonenzymatic roles, and a detailed framework for investigating its interaction with novel protein partners, exemplified by the hypothetical protein KLH45. Included are structured data tables, detailed experimental protocols, and pathway visualizations to facilitate advanced research and therapeutic development.

Introduction to DDHD2

DDHD2 is a multi-domain protein belonging to the intracellular phospholipase A1 (iPLA1) family, which also includes DDHD1 and SEC23IP.[4][7] It is widely expressed, with particularly high levels in the brain, testis, and skeletal muscle.[8] The DDHD2 protein contains a highly conserved DDHD domain essential for its enzymatic activity.[3] Loss-of-function mutations in DDHD2 lead to SPG54, a disorder marked by early-onset spastic paraplegia and cognitive deficits.[2][3] A key pathological feature is the substantial accumulation of lipid droplets in the brains of both SPG54 patients and DDHD2 knockout mice, underscoring its indispensable role in neuronal lipid catabolism.[1][4][6][9]

Enzymatic Functions of DDHD2

While initially described as a phospholipase with in vitro activity towards phosphatidic acid and phosphatidylethanolamine, the primary in vivo function of DDHD2 is now understood to be the hydrolysis of neutral lipids.[4][9][10]

Substrate Specificity and Lipase Activity

DDHD2 functions as a potent triacylglycerol (TAG) and diacylglycerol (DAG) lipase.[4][9][11] Studies have shown that it is the principal TAG hydrolase in the brain, responsible for breaking down TAGs stored in lipid droplets.[4][5] Its activity is crucial for preventing ectopic lipid accumulation in neurons.[1][4]

Recent findings indicate that DDHD2 possesses a dual enzymatic capacity, acting as both a lipase and a transacylase.[8][9] This transacylase activity allows DDHD2 to remodel the acyl chains of triglycerides by transferring fatty acids between neutral lipids, a function that may be critical for maintaining the specific lipid composition of neuronal membranes.[8][9]

Quantitative Enzymatic Data

The enzymatic efficiency of DDHD2 varies with its substrate. While comprehensive kinetic data is still emerging, studies comparing its activity on different lipid classes provide valuable insights.

| Substrate Class | Relative Hydrolase Activity | Key Findings | Reference |

| Triacylglycerol (TAG) | High | Principal TAG hydrolase in the brain; activity loss leads to LD accumulation. | [4][5][6] |

| Diacylglycerol (DAG) | Very High | Preferentially hydrolyzes DAG over TAG and phospholipids in some assays. | [8][9][11] |

| Phosphatidylcholine (PC) | Low | Exhibits some phospholipase activity, but this is not its primary function. | [12] |

| Phosphatidic Acid (PA) | Moderate | Shows in vitro phospholipase A1 activity towards PA. | [10] |

Table 1: Summary of DDHD2 Substrate Preference and Enzymatic Activity. This table synthesizes findings from multiple studies on the relative hydrolytic activity of DDHD2 against various lipid substrates.

Nonenzymatic Functions and Signaling

Beyond its catalytic activity, DDHD2 participates in cellular processes through protein-protein interactions and its role as a signaling scaffold.

Interaction with ATG8 Family Proteins and Role in Lipophagy

DDHD2 plays a direct role in lipid droplet catabolism not only through lipolysis but also by acting as a cargo receptor for lipophagy, the selective autophagic clearance of LDs.[9][13] Affinity purification-mass spectrometry has revealed that DDHD2 interacts with multiple members of the ATG8 protein family (including LC3s and GABARAPs), which are crucial for autophagosome formation.[7][13] DDHD2 contains two LC3-interacting region (LIR) motifs that are essential for this binding, thereby linking LDs to the core autophagy machinery.[9][13][14] This dual function as both a lipase and a lipophagy receptor positions DDHD2 as a master regulator of neuronal lipid homeostasis.[9][13]

// Invisible edges for layout LD -> DDHD2 [style=invis]; } .dot Caption: DDHD2 as a Cargo Receptor in Lipophagy.

Interaction with STXBP1 and Synaptic Function

DDHD2 has been shown to directly interact with Syntaxin-binding protein 1 (STXBP1, also known as Munc18-1), a key protein in presynaptic vesicle exocytosis.[15][16] This interaction is critical for trafficking DDHD2 to the plasma membrane and for the subsequent generation of saturated free fatty acids (FFAs) upon neuronal stimulation.[15][16] The DDHD2-STXBP1 axis plays a significant role in the lipid metabolism that underlies synaptic plasticity, learning, and memory.[15][16] This nonenzymatic, scaffolding function links DDHD2 directly to core synaptic machinery and higher-order cognitive processes.

Investigating the DDHD2-KLH45 Interaction: A Methodological Framework

To characterize the interaction between DDHD2 and a novel protein partner such as this compound, a multi-step experimental approach is required. This framework outlines the key experiments to validate the interaction, assess its functional consequences, and determine its cellular context.

Step 1: Validating the Physical Interaction

The initial step is to confirm a direct or indirect physical association between DDHD2 and this compound in a cellular context. Co-immunoprecipitation is the gold standard for this purpose.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) [17][18][19][20]

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T or a neuronal cell line) co-expressing tagged versions of DDHD2 (e.g., FLAG-DDHD2) and this compound (e.g., Myc-KLH45).

-

Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[17] The choice of detergent is critical to preserve protein-protein interactions.[19]

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[19]

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down DDHD2) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.[17]

-

-

Detection:

-

Analyze the eluted proteins by Western blotting. Probe one membrane with an anti-Myc antibody to detect co-precipitated this compound and another with an anti-FLAG antibody to confirm the successful pulldown of DDHD2.

-

Alternative validation methods include Yeast Two-Hybrid (Y2H) screening to detect direct binary interactions and in vitro pull-down assays using purified recombinant proteins.[21][22][23][24]

Step 2: Assessing the Functional Consequences

Once the interaction is confirmed, the next step is to determine if this compound modulates the enzymatic activity of DDHD2.

Experimental Protocol: In Vitro Lipase Assay [25][26][27][28][29]

-

Reagent Preparation:

-

Enzymatic Reaction:

-

Set up parallel reactions in a microplate format.

-

Condition 1 (Control): Recombinant DDHD2 + substrate.

-

Condition 2 (Test): Recombinant DDHD2 + Recombinant this compound + substrate.

-

Condition 3 (Negative Control): Substrate only, or a catalytically inactive DDHD2 mutant (e.g., S351A).[6]

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Product Quantification:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Separate the reaction products (fatty acids, DAG, MAG) from the unhydrolyzed TAG substrate using thin-layer chromatography (TLC).[6]

-

Quantify the amount of product generated. For radiolabeled substrates, this can be done by autoradiography and densitometry. For fluorescent substrates, a plate reader can be used.

-

-

Data Analysis:

-

Compare the amount of product generated in the presence and absence of this compound. A significant increase or decrease in product indicates that this compound functions as an activator or inhibitor of DDHD2's lipase activity, respectively.

-

| Experimental Condition | DDHD2 Activity (nmol/min/mg) | Fold Change vs. Control |

| DDHD2 alone | [Insert Value] | 1.0 |

| DDHD2 + this compound | [Insert Value] | [Calculate] |

| DDHD2 (S351A mutant) | [Insert Value] | [Calculate] |

Table 2: Hypothetical Data Table for In Vitro Lipase Assay. This table serves as a template for presenting quantitative results on the effect of this compound on DDHD2 enzymatic activity.

Step 3: Determining the Cellular Context

Understanding where the DDHD2-KLH45 interaction occurs within the cell is crucial for elucidating its physiological relevance. Immunofluorescence microscopy is the ideal technique for this.

Experimental Protocol: Immunofluorescence (IF) for Co-localization [30][31][32][33]

-

Cell Preparation:

-

Grow adherent cells (e.g., a neuronal cell line) on glass coverslips. If studying lipid droplet dynamics, cells can be treated with oleic acid to induce LD formation.

-

Transfect cells to express tagged DDHD2 and this compound.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., PBS with 10% normal goat serum) for 1 hour.[31]

-

Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-FLAG for DDHD2 and rabbit anti-Myc for this compound) overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

(Optional) Stain nuclei with DAPI and/or lipid droplets with a neutral lipid stain like BODIPY.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a confocal microscope.

-

Analyze the images for co-localization of the DDHD2 and this compound signals. Overlap between the green (DDHD2) and red (this compound) channels, appearing as yellow, indicates that the two proteins are present in the same subcellular compartment.

-

Implications for Drug Development

DDHD2's central role in neuronal lipid metabolism and its link to SPG54 make it a compelling target for therapeutic intervention.[1] The development of selective, in vivo-active inhibitors of DDHD2 has already proven to be a valuable tool for studying its function and can phenocopy the TAG accumulation seen in genetic knockout models.[4][6]

Understanding the interactions of DDHD2, such as with STXBP1 or a novel partner like this compound, opens new avenues for drug discovery:

-

Modulating Enzymatic Activity: Small molecules could be designed to either enhance or inhibit DDHD2's lipase activity, depending on the therapeutic goal.

-

Disrupting Protein-Protein Interactions: Compounds that specifically disrupt the DDHD2-KLH45 or DDHD2-STXBP1 interaction could be developed to modulate its nonenzymatic functions or its recruitment to specific cellular locations. This could offer a more targeted approach than directly inhibiting the active site.

-

Targeting Lipophagy: Given DDHD2's role as a lipophagy receptor, strategies aimed at enhancing this pathway could help clear the pathological lipid accumulation in SPG54.[9][14]

Conclusion

DDHD2 is a multifaceted protein that is critical for neuronal health. It functions as the primary TAG lipase in the brain and as a key receptor for the autophagic clearance of lipid droplets. Its nonenzymatic roles, mediated by interactions with proteins like STXBP1 and ATG8, link it directly to synaptic function and cellular catabolic pathways. The methodological framework presented here provides a clear path for researchers to investigate novel DDHD2 interactions, such as with the hypothetical protein this compound. A deeper understanding of both the enzymatic and nonenzymatic functions of DDHD2 will be paramount for developing effective therapeutic strategies for SPG54 and other neurological disorders associated with dysregulated lipid metabolism.

References

- 1. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. diseases.jensenlab.org [diseases.jensenlab.org]

- 10. genecards.org [genecards.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The DDHD2-STXBP1 interaction mediates long-term memory via generation of saturated free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 23. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 24. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Assay of Phospholipase A Activity | Springer Nature Experiments [experiments.springernature.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cusabio.com [cusabio.com]

- 32. media.cellsignal.com [media.cellsignal.com]

- 33. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of KLH45 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective inhibitor of the enzyme DDHD domain-containing 2 (DDHD2), a principal brain triglyceride lipase.[1][2][3] In neuroscience research, particularly in the study of neurodegenerative diseases, this compound is utilized as a tool to induce the accumulation of lipid droplets (LDs) in primary neuron cultures.[4][5][6] This induced phenotype mimics cellular characteristics observed in certain neurological disorders, such as Hereditary Spastic Paraplegia (HSP), and provides a valuable in vitro model for investigating the roles of lipid metabolism in neuronal health and disease.[2][7] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for cell culture, this compound treatment, and downstream analysis of lipid droplet accumulation and neuronal morphology.

Data Presentation

Table 1: Quantitative Effects of this compound on Primary Neurons

| Parameter | Cell Type | Treatment | Result | Reference |

| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 2.5 µM this compound for 8h | Significant increase in LDs | [8] |

| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 5 µM this compound for 8h | Further significant increase in LDs | [8] |

| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 2.5 µM this compound for 24h | Sustained significant increase in LDs | [8] |

| Cytotoxicity (LDH Release) | Primary Rat Cortical Neurons | 2.5 µM this compound for 24h | No significant increase in LDH release | [8] |

| Cytotoxicity (LDH Release) | Primary Rat Cortical Neurons | 5 µM this compound for 24h | No significant increase in LDH release | [8] |

| Triacylglycerol (TAG) Levels | Murine Primary Cortical Neurons | This compound (concentration not specified) | ~3-fold increase | [3] |

| sn-1,3-Diacylglycerol (DAG) Levels | Murine Primary Cortical Neurons | This compound (concentration not specified) | ~1.7-fold increase | [3] |

| BODIPY-Positive Synaptic Terminals | Dissociated Hippocampal Neurons | This compound (concentration not specified) for 24h | ~70% of synaptic terminals were BODIPY positive | [5] |

Experimental Protocols

Protocol 1: Primary Hippocampal/Cortical Neuron Culture from Rat Embryos (E18)

This protocol is adapted from standard procedures for isolating and culturing primary neurons.[1][9][10][11]

Materials:

-

Timed-pregnant E18 Sprague-Dawley rat

-

Poly-D-lysine (or Poly-L-ornithine) and Laminin-coated culture plates/coverslips

-

Hibernate-A medium

-

Papain (20 U/mL) and DNase I (100 U/mL) solution

-

Trypsin inhibitor

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Water bath at 37°C

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Prepare coated culture vessels by incubating with Poly-D-lysine or Poly-L-ornithine solution overnight, followed by washing and incubation with Laminin for at least 2 hours.

-

Euthanize the pregnant rat according to approved institutional guidelines and remove the uterine horns containing the embryos.

-

Isolate the embryos in ice-cold Hibernate-A medium.

-

Dissect the cortices and/or hippocampi from the embryonic brains under a dissecting microscope.

-

Transfer the dissected tissue into a 15 mL conical tube containing a papain and DNase I solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.

-

Carefully remove the enzyme solution and wash the tissue 2-3 times with warm Neurobasal medium containing a trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette in supplemented Neurobasal medium until the tissue is fully dissociated.

-

Allow the larger debris to settle for 1-2 minutes and transfer the supernatant containing the single-cell suspension to a new 15 mL conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons at the desired density (e.g., 20,000 cells/cm²) onto the prepared culture vessels.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Perform a half-media change every 3-4 days.

Protocol 2: this compound Treatment to Induce Lipid Droplet Accumulation

Materials:

-

Primary neuron cultures (DIV 14-21)

-

This compound (stock solution in DMSO)

-

Supplemented Neurobasal medium

Procedure:

-

Prepare a working solution of this compound in pre-warmed supplemented Neurobasal medium. A final concentration of 2.5 µM to 5 µM is recommended.[6][8] A vehicle control (DMSO) should be prepared in parallel.

-

Remove the existing culture medium from the primary neurons.

-

Add the this compound-containing medium or the vehicle control medium to the respective wells.

-

Incubate the neurons for 8 to 24 hours in a humidified incubator at 37°C with 5% CO2 to induce lipid droplet accumulation.[5][8]

Protocol 3: BODIPY 493/503 Staining for Lipid Droplet Visualization

This protocol is based on standard methods for staining neutral lipids.[12][][14]

Materials:

-

This compound-treated and control neuron cultures on coverslips

-

BODIPY 493/503 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

Procedure:

-

Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS.

-

After this compound treatment, gently wash the cells twice with warm PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells two to three times with PBS to remove excess dye.

-

Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Image the stained cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI.

Protocol 4: Neurite Outgrowth Assay

This assay is used to assess the effect of this compound treatment on neuronal morphology.[15][16][17]

Materials:

-

This compound-treated and control neuron cultures

-

Fixative (e.g., 4% PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Culture and treat neurons with this compound as described in Protocols 1 and 2.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of neurites, and branching points using image analysis software (e.g., ImageJ with NeuronJ plugin).

Mandatory Visualization

Caption: DDHD2 signaling in neuronal lipid metabolism and its inhibition by this compound.

Caption: Experimental workflow for this compound treatment and analysis in primary neurons.

References

- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 11. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 14. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurite Outgrowth Assay [bio-protocol.org]

- 16. Neurite Outgrowth Assays [sigmaaldrich.com]

- 17. innoprot.com [innoprot.com]

Application Notes and Protocols for In Vivo Administration of KLH45 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective inhibitor of the serine hydrolase DDHD2, a principal triglyceride (TAG) lipase in the mammalian brain.[1] In vivo administration of this compound in mouse models serves as a critical tool for studying the physiological and pathophysiological roles of DDHD2 in lipid metabolism and its implications in neurological disorders such as complex hereditary spastic paraplegia (HSP).[1] These application notes provide detailed protocols for the administration of this compound in mice, along with data on its effects on brain biochemistry and cellular structures.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DDHD2, which is responsible for hydrolyzing triglycerides in the brain.[1] This inhibition leads to an accumulation of triglycerides and an increase in the number and size of lipid droplets within neurons.[1][2] The inactive control compound, KLH40, which does not inhibit DDHD2 but does inhibit the off-target enzyme ABHD6 similarly to this compound, is often used in parallel to confirm the specific effects of DDHD2 inhibition.[1]

Signaling Pathway and Biological Effects

The administration of this compound directly impacts lipid-based signaling pathways by altering the balance of triglyceride metabolism.[3] The inhibition of DDHD2 leads to a significant elevation of brain triacylglycerols (TAGs), mimicking the biochemical phenotype observed in DDHD2 knockout mice.[1] This disruption of TAG metabolism results in the accumulation of lipid droplets in neuronal cell bodies.[1]

Caption: Mechanism of this compound action.

Data Presentation

Quantitative Analysis of DDHD2 Inhibition and Triglyceride Accumulation

The following tables summarize the dose-dependent effects of this compound on DDHD2 activity and brain triglyceride levels in mice.

Table 1: In Vivo DDHD2 Activity Inhibition by this compound

| Treatment Group | Dose (mg/kg, i.p.) | Duration | DDHD2 Activity Inhibition (%) | Off-Target ABHD6 Inhibition |

| Vehicle | - | 4 hours | 0 | Minimal |

| This compound | 5 | 4 hours | Dose-dependent | Partial |

| This compound | 40 | 4 hours | Near-complete | Partial |

| KLH40 (Control) | 5-40 | 4 hours | No inhibition | Similar to this compound |

Data compiled from competitive activity-based protein profiling (ABPP) experiments.[1]

Table 2: Effect of Subchronic this compound Administration on Brain Triglyceride Levels

| Treatment Group | Dose (mg/kg, i.p.) | Dosing Regimen | Duration | Change in Brain TAGs |

| Vehicle | - | Twice daily | 4 days | No significant change |

| This compound | 20 | Twice daily (every 12h) | 4 days | Significant elevation |

| KLH40 (Control) | 20 | Twice daily (every 12h) | 4 days | No significant change |

Data based on mass spectrometry-based lipidomics analysis.[1]

Experimental Protocols

Protocol 1: Acute In Vivo Inhibition of DDHD2

This protocol is designed to assess the immediate impact of this compound on DDHD2 enzyme activity in the mouse brain.

Materials:

-

This compound

-

KLH40 (inactive control)

-

Vehicle solution (e.g., DMSO, saline)

-

Wild-type mice

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Tissue homogenization buffer

-

Protein concentration assay kit

-

Activity-based protein profiling (ABPP) reagents (e.g., HT-01 probe)

Procedure:

-

Animal Dosing:

-

Prepare solutions of this compound and KLH40 in the vehicle at the desired concentrations (e.g., for doses of 5-40 mg/kg).

-

Administer a single intraperitoneal (i.p.) injection of this compound, KLH40, or vehicle to the mice.

-

-

Tissue Collection:

-

After 4 hours, euthanize the mice according to approved institutional protocols.

-

Immediately dissect and collect the brain tissue.

-

-

Tissue Processing and Analysis:

-

Homogenize the brain tissue in an appropriate buffer.

-

Determine the protein concentration of the brain lysates.

-

Perform gel-based competitive ABPP using the HT-01 probe to assess the inhibition of DDHD2 and other serine hydrolases.

-

Caption: Workflow for acute in vivo DDHD2 inhibition.

Protocol 2: Subchronic In Vivo Administration of this compound

This protocol is used to investigate the longer-term effects of DDHD2 inhibition on brain lipid metabolism, specifically triglyceride accumulation.

Materials:

-

This compound

-

KLH40 (inactive control)

-

Vehicle solution

-

Wild-type mice

-

Syringes and needles for i.p. injection

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Mass spectrometer for lipidomics analysis

Procedure:

-

Animal Dosing:

-

Prepare solutions of this compound and KLH40 in the vehicle.

-

Administer twice daily i.p. injections (e.g., 20 mg/kg every 12 hours) for a total of 4 days.

-

-

Tissue Collection:

-

At the end of the 4-day treatment period, euthanize the mice.

-

Dissect and collect brain tissue.

-

-

Lipid Analysis:

-

Perform lipid extraction from the brain tissue.

-

Analyze the lipid extracts using mass spectrometry to quantify the levels of various triglyceride species.

-

Caption: Workflow for subchronic this compound administration.

Concluding Remarks

The in vivo administration of this compound in mouse models is a valuable methodology for elucidating the role of DDHD2 in brain lipid metabolism. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding the downstream consequences of DDHD2 inhibition and its potential relevance to human neurological diseases. Careful adherence to these protocols will ensure reproducible and reliable results.

References

Application Notes and Protocols for Inducing Lipid Droplet Accumulation with KLH45

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective inhibitor of the enzyme DDHD2 (DDHD domain-containing protein 2), a key triglyceride hydrolase predominantly active in the central nervous system.[1][2] By inhibiting DDHD2, this compound effectively blocks the breakdown of triacylglycerols (TAGs), leading to their accumulation within cells in the form of lipid droplets (LDs).[1][3][4] This property makes this compound a valuable pharmacological tool for studying lipid metabolism, lipid droplet dynamics, and the cellular consequences of lipid storage in various cell types, particularly neurons. These application notes provide detailed protocols for using this compound to induce and analyze lipid droplet accumulation in in vitro cell culture systems.

Mechanism of Action

This compound operates by directly inhibiting the enzymatic activity of DDHD2.[1][2] DDHD2 is responsible for hydrolyzing TAGs, the primary constituents of lipid droplets, into diacylglycerols (DAGs) and free fatty acids. The inhibition of this process by this compound leads to a buildup of TAGs within the cell, which are subsequently sequestered into newly formed and existing lipid droplets. This mechanism allows for the acute and robust induction of lipid droplet accumulation in a controlled manner.[4][5]

Caption: Mechanism of this compound-induced lipid droplet accumulation.

Data Presentation

Table 1: Recommended this compound Concentrations and Incubation Times for Lipid Droplet Induction

| Cell Type | This compound Concentration | Incubation Time | Expected Outcome | Reference |

| Primary Rat Cortical Neurons | 2.5 µM - 5 µM | 8 - 24 hours | Significant increase in the number of lipid droplets. | [3] |

| COS-7 Cells | 2 µM | 1 hour (pretreatment) + 16 hours (with oleic acid) | Increased lipid droplet formation and surface area. | [1] |

| Dissociated Hippocampal Neurons | Not specified, but used for 24 hours | Accumulation of lipid droplets at synaptic terminals. | [4] |

Table 2: Quantification of Lipid Droplet Accumulation

| Method | Description | Typical Readout |

| Fluorescence Microscopy | Staining with lipophilic dyes (e.g., BODIPY 493/503, LipidSpot™ 488) to visualize lipid droplets. | Number of lipid droplets per cell, total lipid droplet area per cell, fluorescence intensity per cell. |

| Lipidomics | Mass spectrometry-based analysis to quantify changes in lipid species. | Relative abundance of triacylglycerols (TAGs), diacylglycerols (DAGs), and free fatty acids (FFAs). |

Experimental Protocols

Protocol 1: Induction of Lipid Droplet Accumulation in Primary Neurons

This protocol is adapted from studies using primary rat cortical neurons.[3]

Materials:

-

Primary neuronal cell culture

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Cell culture medium

-

LipidSpot™ 488 Lipid Droplet Stain or BODIPY 493/503

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Plating: Plate primary neurons at the desired density on appropriate culture vessels (e.g., glass coverslips in a 24-well plate).

-

Cell Treatment:

-

Prepare working solutions of this compound in pre-warmed cell culture medium at final concentrations of 2.5 µM and 5 µM.

-

Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

-

Incubation: Incubate the cells for 8 to 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lipid Droplet Staining:

-

Prepare the lipid droplet staining solution according to the manufacturer's instructions (e.g., LipidSpot™ 488 at a 1:1000 dilution in PBS).

-

Wash the cells once with PBS.

-

Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Fixation and Mounting:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with appropriate filters for the chosen lipid droplet stain and DAPI.

-

Capture images and quantify lipid droplet accumulation by counting the number of lipid droplets per cell or measuring the total fluorescent area using image analysis software.

-

Caption: Experimental workflow for this compound-induced lipid droplet accumulation in primary neurons.

Protocol 2: Enhancing Lipid Droplet Accumulation in COS-7 Cells with Oleic Acid

This protocol is based on a method used in COS-7 cells to enhance lipid droplet formation by providing an exogenous source of fatty acids.[1]

Materials:

-

COS-7 cells

-

This compound (stock solution in DMSO)

-

KLH40 (inactive control, optional)

-

DMSO (vehicle control)

-

Oleic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

BODIPY 493/503

-

Hoechst stain (for nuclei)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Cell Plating: Seed COS-7 cells in appropriate culture vessels (e.g., chamber slides) and allow them to adhere and grow for 24 hours.

-

Preparation of Oleic Acid-BSA Complex:

-

Prepare a 2 mM stock solution of oleic acid in a suitable solvent.

-

Prepare a 5% solution of fatty acid-free BSA in cell culture medium.

-

Add the oleic acid stock solution to the BSA solution to a final concentration that results in a 10% (v/v) mixture in the final cell treatment.

-

-

Pre-treatment with Inhibitors:

-

Prepare working solutions of 2 µM this compound, 2 µM KLH40 (optional), and a DMSO vehicle control in cell culture medium.

-

Aspirate the old medium from the cells and add the inhibitor or control solutions.

-

Incubate for 1 hour at 37°C.

-

-

Oleic Acid Supplementation:

-

Without removing the inhibitor-containing medium, add the oleic acid-BSA complex to the cells.

-

Incubate overnight (approximately 16 hours) at 37°C.

-

-

Staining and Imaging:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells three times with PBS.

-

Stain the cells with BODIPY 493/503 and Hoechst stain according to the manufacturer's protocols.

-

Visualize and capture images using a fluorescence microscope.

-

-

Analysis: Quantify the lipid droplet surface area or the BODIPY 493/503 signal intensity per cell using image analysis software.

Troubleshooting

-

Low Lipid Droplet Accumulation:

-

Ensure the this compound is fully dissolved and used at the recommended concentration.

-

Increase the incubation time.

-

For cell types with low basal lipid metabolism, supplement the medium with oleic acid as described in Protocol 2.

-

Verify the activity of this compound using a positive control cell line known to respond.

-

-

Cell Toxicity:

-

Although this compound is reported to have low toxicity at effective concentrations, perform a cell viability assay (e.g., LDH release assay) if toxicity is suspected.[3]

-

Reduce the concentration of this compound or the incubation time.

-

Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.1%).

-

Concluding Remarks

This compound is a powerful tool for inducing lipid droplet accumulation through the specific inhibition of DDHD2. The protocols outlined above provide a framework for researchers to study the role of lipid droplets in various cellular processes. It is recommended to optimize concentrations and incubation times for specific cell types and experimental goals. The use of appropriate controls, such as a vehicle control (DMSO) and an inactive analog (KLH40), is crucial for robust and interpretable results.

References

- 1. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying DDHD2 Inhibition with KLH45

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for utilizing KLH45, a potent and selective inhibitor of DDHD Domain Containing 2 (DDHD2), to study its role in lipid metabolism and related neurological disorders.

Introduction

DDHD2 is a principal triglyceride lipase in the brain, and its dysfunction is associated with complex hereditary spastic paraplegia (HSP) due to the accumulation of triglycerides and lipid droplets in neurons[1][2][3]. This compound is a potent, selective, and in vivo-active inhibitor of the serine hydrolase DDHD2, with an IC50 of 1.3 nM[4][5][6][7]. Understanding the appropriate treatment duration with this compound is critical for accurately assessing the functional consequences of DDHD2 inhibition in various experimental models.

Mechanism of Action

This compound acts as a selective inhibitor of DDHD2, a phospholipase that plays a crucial role in the hydrolysis of triglycerides (TAGs)[1][2][4]. Inhibition of DDHD2 by this compound leads to the accumulation of TAGs and the formation of lipid droplets within cells, particularly in neurons[1][3]. This mechanism is central to studying the pathophysiological role of impaired lipid metabolism in neurodegenerative diseases like HSP[1][2].

Caption: Mechanism of DDHD2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| Neuro2A | < 10 nM | Not Specified | Inactivation of DDHD2 and ABHD6 | [4][5] |

| Neuro2A | 25 nM | 4 hours | >95% inhibition of DDHD2 | [4][5][6] |

| HEK293T (lysates) | 2 µM | Not Applicable | Prevention of increased TAG hydrolase activity | [4][7] |

| COS-7 | 2 µM | 16 hours | Reversal of DDHD2-induced lipid droplet reduction | [4][6][8] |

| Primary Rat Cortical Neurons | 2.5 µM - 5 µM | 8 - 24 hours | Induction of lipid droplet accumulation | [9] |

| Dissociated Hippocampal Neurons | Not Specified | 24 hours | Accumulation of lipid droplets at synaptic terminals | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Duration | Observed Effect | Reference |

| Mice | 20 mg/kg (twice daily) | 4 days | Decreased TAG levels in the CNS | [4][6][7] |

| Mice | 5-40 mg/kg (single dose) | Acute | No alteration in brain TAGs | [6] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of DDHD2 in Cultured Cells

This protocol is designed for studying the effects of this compound on DDHD2 activity and lipid droplet formation in cultured mammalian cells.

Materials:

-

This compound (stock solution in DMSO or ethanol)[4]

-

Cell line of interest (e.g., Neuro2A, COS-7, primary neurons)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lipid droplet staining dye (e.g., BODIPY 493/503, LipidSpot™ 488)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that allows for optimal growth and visualization. Allow cells to adhere overnight.

-

This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint. Based on existing literature, concentrations ranging from 10 nM to 5 µM can be tested[4][5][9]. A vehicle control (DMSO or ethanol) should be run in parallel.

-

Incubation: The treatment duration will depend on the specific research question.

-

Lipid Droplet Staining:

-

Following treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Incubate the cells with the lipid droplet staining dye according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify lipid droplet number, size, and intensity using image analysis software.

-

Caption: Experimental workflow for in vitro DDHD2 inhibition.

Protocol 2: Determination of Optimal Treatment Duration

The ideal treatment duration with this compound can vary depending on the cell type, the specific biological question, and the endpoint being measured. A time-course experiment is recommended to determine the optimal duration.

Procedure:

-

Select a fixed, effective concentration of this compound based on literature or preliminary dose-response experiments (e.g., 25 nM for activity inhibition, 2.5 µM for lipid droplet accumulation)[5][9].

-

Treat cells with this compound for a range of time points (e.g., 4, 8, 16, 24, 48 hours).

-

At each time point, harvest the cells and perform the desired assay (e.g., lipid droplet staining, measurement of triglyceride levels, western blot for DDHD2).

-

Analyze the data to identify the time point at which the desired effect reaches a plateau or is most pronounced. This will be the optimal treatment duration for subsequent experiments.

Considerations for Experimental Design

-

Selectivity: While this compound is highly selective for DDHD2, it also inhibits α/β-hydrolase domain-containing protein 6 (ABHD6)[4][5]. Researchers should consider potential off-target effects and may need to use complementary approaches, such as siRNA-mediated knockdown of DDHD2, to confirm findings.

-

Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, typically DMSO or ethanol) to account for any effects of the solvent on the cells[4].

-

Inactive Control: When possible, use a structurally related but inactive control compound to ensure that the observed effects are due to the specific inhibition of the target[8].

-

In Vivo Studies: For in vivo experiments, sub-chronic treatment (e.g., multiple doses over several days) may be necessary to observe significant changes in brain triglyceride levels[2][6]. Acute, single-dose treatments may not be sufficient[6].

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the critical role of DDHD2 in cellular and organismal lipid metabolism and its implications for neurological diseases.

References

- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Biochemicals - CAT N°: 19889 [bertin-bioreagent.com]

- 8. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

Application Note: Preparation and Handling of KLH45 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of KLH45, a potent and selective DDHD2 inhibitor, for use in cell culture applications. Proper preparation and storage are critical for ensuring the compound's stability and activity, leading to reproducible experimental outcomes in the study of lipid metabolism and associated signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of DDHD domain-containing 2 (DDHD2), a key serine hydrolase responsible for metabolizing triacylglycerols (TAGs) in the central nervous system.[1][2] The inhibition of DDHD2 by this compound leads to the accumulation of TAGs and the formation of lipid droplets (LDs) in various cell types, including neurons and COS-7 cells.[1][3] With an IC₅₀ value of 1.3 nM for DDHD2, this compound serves as a valuable research tool for investigating the role of TAG metabolism in cellular physiology and neurological diseases like hereditary spastic paraplegia.[1][2]

This compound Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Target | DDHD2 (DDHD domain containing 2) | [4] |

| IC₅₀ | 1.3 nM | [1][2] |

| Molecular Weight | 458.49 g/mol | [4] |

| In Vitro Solubility | DMSO: 100 mg/mL (218.11 mM) | [4] |